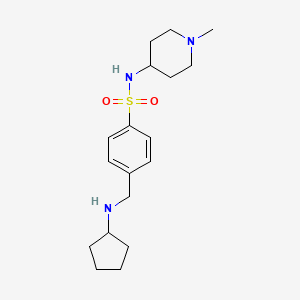

4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide

Descripción

Propiedades

Fórmula molecular |

C18H29N3O2S |

|---|---|

Peso molecular |

351.5 g/mol |

Nombre IUPAC |

4-[(cyclopentylamino)methyl]-N-(1-methylpiperidin-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C18H29N3O2S/c1-21-12-10-17(11-13-21)20-24(22,23)18-8-6-15(7-9-18)14-19-16-4-2-3-5-16/h6-9,16-17,19-20H,2-5,10-14H2,1H3 |

Clave InChI |

QTTCLMAEQZSAPR-UHFFFAOYSA-N |

SMILES canónico |

CN1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Benzenesulfonamide Core:

Introduction of the Cyclopentylamino Group: This step involves the reaction of cyclopentylamine with a suitable intermediate to introduce the cyclopentylamino group.

Attachment of the Methylpiperidinyl Group: This step involves the reaction of 1-methylpiperidine with the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles/Electrophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Aplicaciones Científicas De Investigación

4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by binding to receptor sites. The exact pathways involved depend on the specific biological system being studied.

Comparación Con Compuestos Similares

The benzenesulfonamide scaffold is a versatile pharmacophore. Below, 4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide is compared to structurally or functionally related compounds, focusing on molecular features, biological activities, and synthesis methods.

Antimicrobial Sulfonamides

Key Observations :

- Compound 11 () demonstrates high antimicrobial potency due to its chloro-benzoyl-indole and pyrimidine substituents, which enhance membrane penetration .

- The target compound lacks halogenated groups but includes a bulky cyclopentylamino-methyl group, which may influence bioavailability compared to smaller substituents in 11 .

Kinase Inhibitors

Key Observations :

- Compound 7q () achieves sub-nanomolar CDK2 inhibition via its nitroso-pyrimidine core and polar hydroxyethyl group, critical for ATP-binding pocket interactions .

Piperidine/Piperazine-Containing Sulfonamides

Key Observations :

- The target compound and 4-isobutoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide () share the 1-methylpiperidin-4-yl moiety, but the latter’s isobutoxy group may confer higher lipophilicity (cLogP: ~4.6) compared to the cyclopentylamino group .

Actividad Biológica

4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide, a sulfonamide derivative, exhibits a complex structure that combines various functional groups, including an amine, a piperidine ring, and a sulfonamide moiety. This unique combination positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.

- Molecular Formula : CHNOS

- Molecular Weight : 351.51 g/mol

- CAS Number : 1336912-20-9

The compound's structure includes a cyclopentylamino group attached to a benzenesulfonamide core, which is crucial for its biological interactions.

Biological Activity

Research indicates that compounds with similar structures to 4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide may exhibit significant biological activities. These activities can include:

- Antimicrobial effects : Some sulfonamide derivatives are known for their antibacterial properties.

- Anticancer potential : Certain analogs have shown promise in inhibiting tumor growth.

- Neuropharmacological effects : The piperidine ring suggests possible interactions with neurotransmitter systems.

The specific mechanisms through which 4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide exerts its effects are not fully elucidated. However, potential mechanisms may include:

- Enzyme Inhibition : Similar compounds often act by inhibiting key enzymes involved in bacterial synthesis or cancer cell proliferation.

- Receptor Modulation : The piperidine component may allow the compound to interact with neurotransmitter receptors, influencing neurological pathways.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide | CHNOS | Lacks cyclopentyl group; simpler structure |

| N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide | CHNOS | Dimethyl substitution; different activity profile |

| 4-[2-(cyclohexylamino)methyl]benzenesulfonamide | CHNOS | Cyclohexyl instead of cyclopentyl; potential differences in solubility and activity |

The distinct combination of functional groups in 4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide may confer unique biological activities not found in other similar compounds.

Case Study 1: Antibacterial Activity

A study investigating the antibacterial properties of sulfonamide derivatives found that compounds similar to 4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide demonstrated significant inhibition against various bacterial strains. The study highlighted the importance of the sulfonamide moiety in enhancing antibacterial efficacy.

Case Study 2: Neuropharmacological Effects

Research on piperidine-based compounds has indicated their potential as modulators of neurotransmitter receptors. A specific investigation into the effects of piperidine derivatives on serotonin receptors suggested that modifications in the side chains could enhance receptor affinity and selectivity.

Future Directions

Further studies are warranted to explore the full therapeutic potential of 4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide. Key areas for future research include:

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Mechanistic studies to elucidate specific pathways affected by the compound.

- Development of analogs to optimize biological activity and reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.